REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:3]=1[O:4][CH:5]([CH3:11])[C:6]([O:8]CC)=O.[CH2:19]([NH2:21])[CH3:20]>C(O)C>[CH2:19]([NH:21][C:6](=[O:8])[CH:5]([O:4][C:3]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:2]=1[Cl:1])[CH3:11])[CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC(C(=O)OCC)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2.74 g
|
Type
|
CUSTOM
|
Details
|
The precipitate was separated by a filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of benzene-cyclohexane
|
Type
|
CUSTOM
|
Details
|
to obtain 2.5 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)NC(C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |